2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-ol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction using 1-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-methylpyridine
- 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-chloropyridine
- 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-bromopyridine
Uniqueness
The presence of the trifluoromethyl group in 2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16-5-4-9(7-16)17-10-3-2-8(6-15-10)11(12,13)14/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOBBNCPEOXAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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